![molecular formula C15H15ClN2O B085296 Nortetrazepam CAS No. 10379-11-0](/img/structure/B85296.png)
Nortetrazepam
Overview
Description
Nortetrazepam is a benzodiazepine derivative . It is one of the major metabolites of tetrazepam . It is sometimes found on designer drug markets, but it doesn’t seem to have much popularity as it is rarely detected by public health agencies .
Molecular Structure Analysis
Nortetrazepam has the molecular formula C15H15ClN2O and a molar mass of 274.75 g/mol . The IUPAC name for Nortetrazepam is 7-chloro-5-(1-cyclohexen-1-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one .Scientific Research Applications
Treatment of Insomnia
Nortetrazepam, also known as Nitrazepam, is commonly used to treat short-term sleeping problems (insomnia), such as difficulty falling asleep, frequent awakenings during the night, and early-morning awakening . It shortens the time required to fall asleep and lengthens the duration of sleep .
Management of Myoclonic Seizures
Nortetrazepam has anticonvulsant properties that make it useful for the management of myoclonic seizures . It can help control the sudden, rapid, and brief muscle jerks that characterize these types of seizures .
Anxiety Treatment
Nortetrazepam is a powerful anxiolytic, meaning it can help reduce anxiety . It can be used in the treatment of various anxiety disorders, providing relief from symptoms such as restlessness, unease, and worry .
Muscle Relaxation
Nortetrazepam possesses strong skeletal muscle relaxant properties . It can be used to relieve muscle spasms and provide comfort in conditions that cause painful muscle contractions .
Amnestic Properties
Nortetrazepam has amnestic properties, meaning it can cause temporary memory loss . This can be useful in certain medical procedures where it may be beneficial for the patient to not remember the procedure .
Research Tool in Neuroscience
Nortetrazepam can be used as a research tool in neuroscience. Its effects on GABA receptors, which are inhibitory neurotransmitters in the brain, can be studied to understand more about how these receptors work and their role in various neurological and psychological disorders .
Forensic Investigations
The detection of Nortetrazepam in urine samples can be used in forensic investigations. It can help determine whether the drug has been used or misused, supporting patient medication safety .
Environmental Monitoring
The presence of Nortetrazepam in environmental samples can be used to monitor the extent of its use and disposal in a community. This can provide valuable information for public health and environmental protection efforts .
Mechanism of Action
- Enhanced GABA binding activity leads to somnolence, muscle relaxation, decreased anxiety, and overall central nervous system depression .
- Nortetrazepam’s binding to GABA receptors enhances inhibitory signaling, affecting downstream pathways .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
properties
IUPAC Name |
7-chloro-5-(cyclohexen-1-yl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h4,6-8H,1-3,5,9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRMSENAXZDFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=NCC(=O)NC3=C2C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146057 | |
Record name | Nortetrazepam [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nortetrazepam | |
CAS RN |
10379-11-0 | |
Record name | 7-Chloro-5-(1-cyclohexen-1-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10379-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nortetrazepam [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010379110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nortetrazepam [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORTETRAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWL441R6EQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell me about the presence of nortetrazepam in the body after tetrazepam administration?
A1: The research paper states that after oral administration of tetrazepam, "only very small levels of active metabolites are present in serum" []. While the paper does not explicitly quantify the levels of nortetrazepam, it implies that its presence is minimal compared to the parent drug, tetrazepam. This suggests that the pharmacological effects observed after tetrazepam administration are primarily attributed to the parent drug itself, rather than its metabolite, nortetrazepam.
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